molecular formula C12H10N2O3 B5536243 1H-1,2-diazepin-4-yl 3-hydroxybenzoate

1H-1,2-diazepin-4-yl 3-hydroxybenzoate

Cat. No. B5536243
M. Wt: 230.22 g/mol
InChI Key: PSGTWUDRWMONNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2-diazepin-4-yl 3-hydroxybenzoate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has gained significant attention due to its unique properties, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate involves the inhibition of the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1H-1,2-diazepin-4-yl 3-hydroxybenzoate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body and inhibit the activation of NF-κB. It has also been found to have antioxidant properties and can scavenge free radicals in the body. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neurotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1H-1,2-diazepin-4-yl 3-hydroxybenzoate in lab experiments is its ability to inhibit the production of inflammatory cytokines, which makes it a useful tool for studying the mechanisms of inflammation. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of using 1H-1,2-diazepin-4-yl 3-hydroxybenzoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate. One area of research is the development of more potent and selective inhibitors of NF-κB activation. Another area of research is the investigation of the potential use of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate in combination with other drugs for the treatment of cancer is an area of ongoing research.

Synthesis Methods

The synthesis of 1H-1,2-diazepin-4-yl 3-hydroxybenzoate involves the reaction of 3-hydroxybenzoic acid with 1,2-diaminobenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1H-1,2-diazepin-4-yl 3-hydroxybenzoate.

Scientific Research Applications

1H-1,2-diazepin-4-yl 3-hydroxybenzoate has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory properties and has been used in the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

IUPAC Name

1H-diazepin-4-yl 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)12(16)17-11-5-2-6-13-14-8-11/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGTWUDRWMONNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OC2=CC=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2-Diazepin-4-yl 3-hydroxybenzoate

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